molecular formula C62H91ClCoN13O15P B1237579 Aquocobalamin CAS No. 13422-52-1

Aquocobalamin

Cat. No.: B1237579
CAS No.: 13422-52-1
M. Wt: 1383.8 g/mol
InChI Key: BBQILPBAMXKFOB-QHTBVZQNSA-L
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Description

Aquocobalamin, also known as Hydroxocobalamin, is a form of Vitamin B12 . It is a naturally occurring cobalt corrin complex . The major dietary source of Vitamin B12 is animal-derived food .


Synthesis Analysis

This compound undergoes decomposition in the presence of glucose oxidase and glucose under aerobic conditions at pH 6.3 . This process is contributed by two reactions performed by glucose oxidase . Humans are not able to synthesize cobalamins de novo and thus must acquire them from external sources . Microbial de novo biosynthesis of Vitamin B12 occurs through two alternative routes: the aerobic or anaerobic pathway, in bacteria and archaea, respectively .


Molecular Structure Analysis

This compound is a cobalt corrin complex containing in lower (α) axial site bound 5,6-dimethylbenzimidazole nucleotide (DMBI) and various groups (X) in upper (β) site . More detailed structural data can be found in the paper titled "ACCURATE STRUCTURAL DATA DEMYSTIFY B12: HIGH RESOLUTION SOLID-STATE STRUCTURE OF this compound PERCHLORATE AND STRUCTURE ANALYSIS OF THE this compound ION IN SOLUTION" .


Chemical Reactions Analysis

This compound undergoes decomposition in the presence of glucose oxidase and glucose under aerobic conditions at pH 6.3 . This process is contributed by two reactions performed by glucose oxidase . A chemical reaction between nitrite with Cbl(III) shifts the Cbl(III) reduction peak and that a catalytic reduction process gives rise to . The kinetics of the reaction of aquacobalamin (H2OCbl) with isoniazid (isonicotinic acid hydrazide, INH) in weakly alkaline, neutral, and weakly acidic media was studied using UV–Vis spectroscopy .


Physical and Chemical Properties Analysis

The properties of this compound depend on the stability of the different forms . The stability under exposure to various environmental factors (e.g., temperature, pH, light) and the presence of some typical interacting compounds (oxidants, reductants, and other water-soluble vitamins) is reviewed .

Scientific Research Applications

Structural Analysis and Solvation

Aquocobalamin, a derivative of vitamin B12, has been studied for its structural and solvation properties. Kratky et al. (1995) conducted experiments to elucidate the structure and solvation of this compound both in crystals and aqueous solutions. Their research provided crucial insights into the molecular structure of this compound, revealing details about its axial bond and conformational properties (Kratky et al., 1995).

Complexation Kinetics

Stochel and Eldik (1990) explored the complexation kinetics of this compound with pyridine. Their findings contribute to the understanding of how this compound interacts with other molecules, which is essential for its potential applications in various scientific fields (Stochel & Eldik, 1990).

Reactions with Proteins

Bauriedel, Picken, and Underkofler (1956) examined the reactions of this compound with proteins. Their research provided insights into how this compound binds with proteins, which is fundamental to understanding its role in biological systems (Bauriedel, Picken, & Underkofler, 1956).

Electrochemical Properties

Mimica, Bedioui, and Zagal (2002) reported on the electrocatalytic activity of immobilized coenzyme B12 and vitamin B12 (as this compound) for the electrooxidation of l-cysteine. This research highlights the electrochemical applications of this compound in biological systems (Mimica, Bedioui, & Zagal, 2002).

Catalytic Applications

Chen and Zhang (2004) discovered that vitamin B12 derivatives, including this compound, can act as catalysts for asymmetric cyclopropanation of alkenes. This finding opens up new avenues for the use of this compound in organic synthesis (Chen & Zhang, 2004).

Binding to Serum Albumin

Taylor and Hanna (1970) investigated the binding of this compound to bovine serum albumin (BSA), revealing important interactions that may influence the distribution and availability of this compound in biological systems (Taylor & Hanna, 1970).

Mechanism of Action

Aquocobalamin serves as a cofactor for methionine synthase and L-methylmalonyl-CoA mutase enzymes . Methionine synthase is essential for the synthesis of purines and pyrimidines that form DNA .

Future Directions

The study of B12 conjugates as targeting agents has recently gained importance . Functionalized bioconjugates are used as “Trojan horses” to carry into the cell the appropriate antitumour or diagnostic label . Possible future developments of B12 work are summarized .

Properties

CAS No.

13422-52-1

Molecular Formula

C62H91ClCoN13O15P

Molecular Weight

1383.8 g/mol

IUPAC Name

cobalt(2+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydrate;hydrochloride

InChI

InChI=1S/C62H90N13O14P.ClH.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H;;1H2/q;;+2;/p-2/t31?,34?,35?,36?,37?,41?,52?,53?,56?,57?,59-,60+,61+,62+;;;/m1.../s1

InChI Key

BBQILPBAMXKFOB-QHTBVZQNSA-L

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=N6)C(=C7[C@@](C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.Cl.[Co+2]

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[OH-].[Co+3]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.Cl.[Co+2]

13422-52-1

Synonyms

aquacobalamin
aquocobalamin
aquocobalamin acetate
aquocobalamin chloride

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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